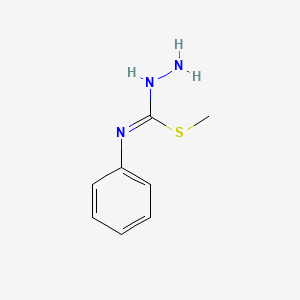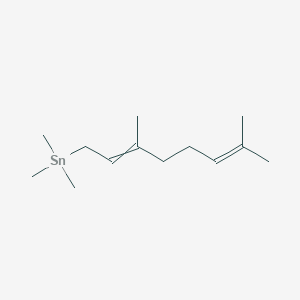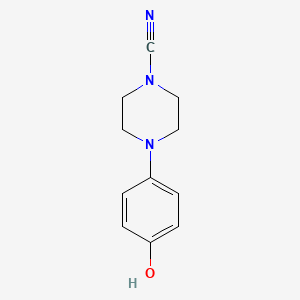
4-(4-Hydroxyphenyl)piperazine-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxyphenyl)piperazine-1-carbonitrile is an organic compound that belongs to the piperazine family Piperazines are a class of heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)piperazine-1-carbonitrile typically involves the reaction of 4-hydroxyphenylpiperazine with a suitable nitrile source under controlled conditions. One common method includes the use of acetic anhydride and a base in an alcohol solution to achieve the desired product . Another approach involves the reaction of 4-hydroxyphenylpiperazine with a nitrile compound in the presence of a catalyst and a reducing agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve multiple steps, including purification and crystallization, to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxyphenyl)piperazine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other reduced products.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced nitrogen-containing compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Aplicaciones Científicas De Investigación
4-(4-Hydroxyphenyl)piperazine-1-carbonitrile has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxyphenyl)piperazine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the piperazine ring can interact with hydrophobic pockets, enhancing binding affinity. The carbonitrile group may also participate in nucleophilic or electrophilic interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: A structural analog with an acetyl group instead of a carbonitrile group.
4-(4-Hydroxyphenyl)piperazine: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.
4-(4-Methoxyphenyl)piperazine: Features a methoxy group instead of a hydroxy group, altering its chemical properties and reactivity.
Uniqueness
4-(4-Hydroxyphenyl)piperazine-1-carbonitrile is unique due to the presence of both a hydroxyphenyl group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
113770-64-2 |
|---|---|
Fórmula molecular |
C11H13N3O |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-(4-hydroxyphenyl)piperazine-1-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c12-9-13-5-7-14(8-6-13)10-1-3-11(15)4-2-10/h1-4,15H,5-8H2 |
Clave InChI |
GYZMZMMANLXUOP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C#N)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
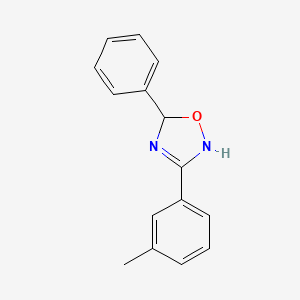
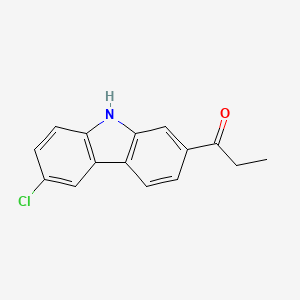

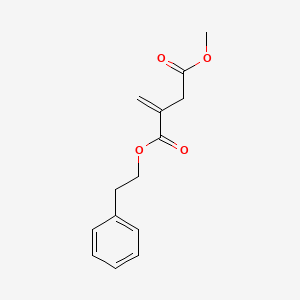
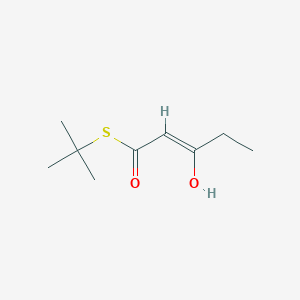
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
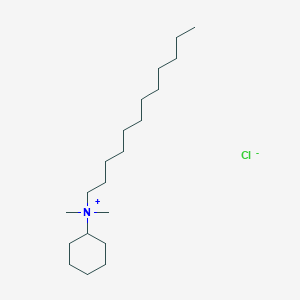

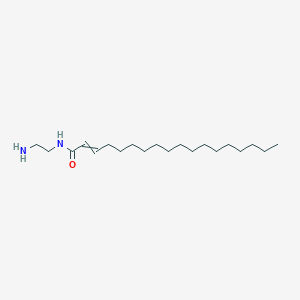
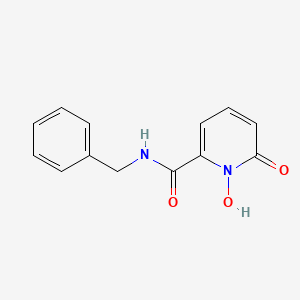
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
